(S)-Rasagiline

Enantioselectivity MAO-B inhibition Stereochemical control

Procure (S)-Rasagiline (CAS 185517-74-2, TVP1022) as your definitive negative control for MAO-B studies. With ~2,500-fold weaker MAO inhibition than R-rasagiline, it uniquely decouples MAO-B inhibition from propargylamine-mediated neuroprotection—an essential distinction for mechanistic research. Its terminal alkyne enables CuAAC click chemistry for target ID without dopaminergic confounds. Unlike selegiline, it produces no amphetamine metabolites, ensuring clean in vivo readouts. Insist on this stereochemically pure enantiomer to avoid the confounding variables introduced by racemic mixtures or alternative MAO inhibitors.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 185517-74-2
Cat. No. B1139387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Rasagiline
CAS185517-74-2
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC#CCNC1CCC2=CC=CC=C12
InChIInChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1
InChIKeyRUOKEQAAGRXIBM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Rasagiline (CAS 185517-74-2): Procurement-Ready Chiral Probe for Neuroprotection and Click Chemistry Applications


(S)-Rasagiline (CAS 185517-74-2), also designated TVP1022 or S-PAI, is the less active S-enantiomer of the antiparkinsonian drug rasagiline. While its R-enantiomer (rasagiline) is a potent irreversible inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 4.43 ± 0.92 nM for the rat brain enzyme, (S)-Rasagiline exhibits MAO-B inhibitory activity that is approximately 1,000-fold to 2,500-fold weaker [1][2]. This profound stereoselectivity renders (S)-Rasagiline a valuable negative control probe for dissecting MAO-dependent versus MAO-independent pharmacological mechanisms. Despite its minimal MAO inhibition, (S)-Rasagiline retains neuroprotective activity comparable to the R-enantiomer in multiple in vitro and in vivo models, a property attributed to its propargylamine moiety rather than MAO inhibition [3]. Additionally, (S)-Rasagiline contains a terminal alkyne group, qualifying it as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation with azide-bearing biomolecules [4].

Why (S)-Rasagiline Cannot Be Replaced by Generic MAO-B Inhibitors in Neuroprotection Studies


Generic substitution of (S)-Rasagiline with racemic rasagiline, the R-enantiomer alone, or other MAO-B inhibitors such as selegiline or safinamide introduces confounding pharmacological variables that compromise experimental interpretability. (S)-Rasagiline is uniquely positioned as a stereochemical negative control that permits the decoupling of MAO-B inhibition from propargylamine-mediated neuroprotection. The R-enantiomer (rasagiline) potently inhibits MAO-B with an IC50 of 4.43 nM and exhibits 100-fold selectivity for MAO-B over MAO-A, whereas (S)-Rasagiline is approximately 2,500-fold less potent toward MAO-B and 17-fold less potent toward MAO-A in purified human recombinant enzyme assays [1]. This enantioselectivity is absolute: MAO-B exhibits a 2,500-fold preference for the R-enantiomer, while MAO-A shows a 17-fold preference [2]. Consequently, substituting (S)-Rasagiline with any MAO-active compound—whether the R-enantiomer, racemate, selegiline, or safinamide—introduces significant MAO-B inhibition that masks or confounds interpretation of MAO-independent neuroprotective effects. Furthermore, selegiline generates amphetamine metabolites that exert off-target dopaminergic effects, whereas (S)-Rasagiline yields only non-amphetamine aminoindan metabolites, eliminating sympathomimetic confounds [3]. These stereochemical and metabolic distinctions render (S)-Rasagiline irreplaceable for research protocols that demand a clean, MAO-inactive comparator probe with intact neuroprotective signaling capacity.

Quantitative Evidence Guide: (S)-Rasagiline Differentiation from R-Rasagiline and In-Class MAO-B Inhibitors


Enantioselectivity of MAO-B Inhibition: R-Rasagiline vs. S-Rasagiline in Purified Human Recombinant Enzyme

In purified human recombinant MAO-B assays, the R-enantiomer (rasagiline) is 2,500-fold more selective for MAO-B than the S-enantiomer (S-PAI, (S)-Rasagiline) [1]. For MAO-A, the R-enantiomer exhibits 17-fold higher selectivity compared to the S-enantiomer. This stereochemical discrimination is absolute and provides the mechanistic basis for using (S)-Rasagiline as an enantiomerically pure negative control in MAO-B-dependent assays.

Enantioselectivity MAO-B inhibition Stereochemical control

Comparative MAO-B Inhibitory Potency: (S)-Rasagiline vs. R-Rasagiline in Rat Brain Tissue

In rat brain homogenates, the R-enantiomer (rasagiline) inhibits MAO-B with an in vitro IC50 of 4.43 ± 0.92 nM, whereas the S-enantiomer ((S)-Rasagiline, TVP1022) is described as 'relatively inactive' and 'more than 1,000 times less potent as an MAO inhibitor' in the same tissue system [1][2]. Quantitative IC50 values for the S-enantiomer are not routinely reported due to the exceedingly high concentrations required, underscoring its near-complete lack of MAO-B inhibitory activity at pharmacologically relevant concentrations.

MAO-B inhibition Enantiomer potency Tissue assay

Preserved Neuroprotective Activity Despite Minimal MAO-B Inhibition: S- vs. R-Rasagiline in Neuronal Cell Culture and In Vivo Models

Both (S)-Rasagiline (TVP1022) and R-Rasagiline exhibit comparable neuroprotective activity in neuronal cell cultures challenged with various neurotoxins and in vivo models of global ischemia, neurotrauma, head injury, and anoxia [1][2]. This equivalence occurs despite (S)-Rasagiline being >1,000-fold less potent as an MAO inhibitor, directly demonstrating that MAO inhibition is not a prerequisite for neuroprotection. The neuroprotective effect is attributed to the propargylamine moiety, which protects mitochondrial viability and inhibits mitochondrial permeability transition pore (MPTp) opening via activation of Bcl-2 and protein kinase C (PKC) and downregulation of pro-apoptotic FAS and Bax proteins [3].

Neuroprotection Mitochondrial permeability transition pore Propargylamine moiety

Metabolic Pathway Differentiation: Non-Amphetamine Aminoindan Metabolite Profile of (S)-Rasagiline

The metabolic fate of the rasagiline scaffold, including both R- and S-enantiomers, diverges critically from that of selegiline, a first-generation propargylamine MAO-B inhibitor. Whereas selegiline is metabolized to amphetamine derivatives—specifically L-methamphetamine and L-amphetamine—that possess sympathomimetic activity and can produce cardiovascular and neuropsychiatric side effects, rasagiline and its enantiomers are biotransformed exclusively to aminoindan, a non-amphetamine compound devoid of sympathomimetic activity [1][2]. This metabolic distinction is absolute: rasagiline 'is not derived from amphetamine, and is not metabolized to neurotoxic L-methamphetamine derivative' and 'does not have sympathomimetic activity' [3].

Drug metabolism Aminoindan metabolite Sympathomimetic activity

Click Chemistry Compatibility: Terminal Alkyne Functional Group Enables CuAAC Bioconjugation

(S)-Rasagiline contains a terminal alkyne (propargyl) group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click chemistry reaction, with molecules containing azide functional groups . This structural feature distinguishes (S)-Rasagiline from many alternative MAO-B inhibitors and neuroprotective probes that lack a conjugation handle for downstream functionalization, fluorescent labeling, or pull-down assays.

Click chemistry CuAAC Bioconjugation Chemical probe

Pharmacogenetic Determinants: Transporter Polymorphisms Over CYP Enzyme Variability Govern Pharmacokinetics

A 2022 pharmacogenetic study involving 118 healthy volunteers demonstrated that the pharmacokinetic variability of rasagiline—and by extension its enantiomers including (S)-Rasagiline—is primarily conditioned by genetic polymorphisms in drug transporters (ABCB1, ABCC2, SLC22A1) rather than by CYP metabolizing enzymes [1]. Notably, CYP1A2 alleles were not associated with pharmacokinetic variability. Specific findings include: subjects with ABCB1 rs1045642 G/A+A/A genotypes exhibited significantly higher AUC0-∞/DW (p = 0.012) and lower Vd/F and Cl/F (p = 0.001 and p = 0.012, respectively) compared to G/G homozygotes; ABCC2 rs2273697 A/A carriers showed reduced tmax (p = 0.001); and SLC22A1 *1/*5 heterozygotes displayed lower Cmax/DW and higher tmax (p = 0.003 and p = 0.018) relative to *1/*1 diplotype individuals [1].

Pharmacogenomics Drug transporters CYP polymorphism Personalized medicine

Optimal Application Scenarios for (S)-Rasagiline Based on Quantitative Differentiation Evidence


Negative Control in MAO-B-Dependent Neuroprotection Studies

(S)-Rasagiline serves as an essential enantiomeric negative control in experiments designed to dissect MAO-B-dependent versus MAO-B-independent neuroprotective mechanisms. With MAO-B inhibitory potency approximately 1,000-fold to 2,500-fold lower than R-rasagiline [1][2], (S)-Rasagiline can be administered at matched concentrations without introducing confounding MAO-B inhibition, while retaining equivalent propargylamine-mediated cytoprotective activity [3]. This application is particularly critical for studies investigating mitochondrial permeability transition pore regulation, Bcl-2 family protein modulation, or PKC-dependent survival signaling.

Chemical Biology Probe for Target Identification via Click Chemistry

The terminal alkyne moiety of (S)-Rasagiline enables its use as a click chemistry handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized reporters, affinity tags, or fluorophores [1]. This application allows researchers to probe the cellular interactome of the propargylamine pharmacophore without interference from MAO-B inhibition. Unlike R-rasagiline, whose MAO inhibitory activity may alter cellular dopamine metabolism and confound interaction mapping, (S)-Rasagiline provides a clean probe for identifying direct binding partners of the propargylamine scaffold.

In Vivo Neuroprotection Studies Requiring Amphetamine-Free Metabolic Profile

For in vivo models of neurodegeneration, ischemia, or traumatic brain injury where sympathomimetic effects must be rigorously excluded, (S)-Rasagiline offers a distinct advantage over selegiline. Whereas selegiline generates L-methamphetamine and L-amphetamine metabolites that exert dopaminergic and cardiovascular effects, (S)-Rasagiline is metabolized exclusively to non-amphetamine aminoindan [1][2]. This metabolic cleanliness, combined with its MAO-inert neuroprotective activity, makes (S)-Rasagiline the preferred propargylamine probe for studies where catecholaminergic modulation would confound endpoint measurements.

Pharmacogenetic Studies of Propargylamine Disposition Focusing on Transporter Polymorphisms

Given that the pharmacokinetics of rasagiline enantiomers are governed primarily by drug transporter polymorphisms (ABCB1, ABCC2, SLC22A1) rather than CYP enzyme variants [1], (S)-Rasagiline is an appropriate tool compound for investigating the role of ABC and SLC transporters in CNS drug disposition. Researchers studying transporter-mediated pharmacokinetic variability or designing studies that require stratification by transporter genotype should prioritize (S)-Rasagiline over CYP-dependent comparators such as selegiline, which is extensively metabolized by CYP2B6 and CYP2C19.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Rasagiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.